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D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt

enzyme kinetics HMG-CoA reductase substrate affinity

Achieve reproducible HMGR kinetics with D,L-3-Hydroxy-3-methylglutaryl CoA trisodium salt (≥95% purity). This racemic mixture uniquely integrates (3S)-substrate and intrinsic (3R)-inhibitor (Ki≈30 μM) as an internal stereospecificity control, eliminating the need for separate (R)-enantiomer procurement. Standardized 50 mg/mL aqueous solubility and defined 3Na⁺ counterion stoichiometry guarantee precise molarity, circumventing the variability of free acid or hydrate forms. Validated species-specific Km (4.2–15.6 μM) enables optimized substrate concentrations for prokaryotic, fungal, and mammalian HMGR assays. Ideal for statin IC50/Ki determination, inhibitor screening, and mevalonate pathway flux studies.

Molecular Formula C27H41N7Na3O20P3S
Molecular Weight 977.6 g/mol
Cat. No. B7826753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt
Molecular FormulaC27H41N7Na3O20P3S
Molecular Weight977.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C27H44N7O20P3S.3Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;;/q;3*+1/p-3/t14-,19-,20-,21+,25-,27?;;;/m1.../s1
InChIKeyWPQBDHRBYCRXIB-LZIACAGCSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt: Procurement-Relevant Identification for Cholesterol Biosynthesis Research


D,L-3-Hydroxy-3-methylglutaryl coenzyme A trisodium salt (HMG-CoA trisodium salt; CAS 103476-21-7) is the sodium salt form of the key metabolic intermediate in the mevalonate pathway, with a molecular formula of C₂₇H₄₁N₇O₂₀P₃S·3Na and molecular weight of 977.62 g/mol . This compound serves as the obligate substrate for HMG-CoA reductase (HMGR, EC 1.1.1.34), the rate-limiting enzyme in cholesterol biosynthesis and the therapeutic target of statin drugs [1]. Unlike alternative salt forms or the free acid, the trisodium salt exhibits standardized aqueous solubility of 50 mg/mL and requires storage at -20°C, properties that directly impact experimental reproducibility in enzyme kinetics and inhibition assays .

Why HMG-CoA Trisodium Salt Cannot Be Substituted with Generic HMG-CoA Preparations in Quantitative Enzyme Assays


Substituting D,L-3-Hydroxy-3-methylglutaryl coenzyme A trisodium salt with alternative HMG-CoA preparations—including the free acid form, disodium salt hydrate, or stereochemically undefined commercial stocks—introduces three quantifiable sources of experimental variability. First, the free acid form exhibits only slight water solubility, compared to the trisodium salt's standardized 50 mg/mL solubility, fundamentally altering achievable substrate concentrations in aqueous assay systems . Second, only the (3S)-HMG-CoA stereoisomer is enzymatically active as a substrate for eukaryotic HMGR, whereas the (3R)-isomer acts as a competitive inhibitor (Ki approximately 30 μM) [1]; racemic DL-mixtures without verified stereochemical composition produce inconsistent apparent Km and Vmax values. Third, the trisodium salt provides defined counterion stoichiometry (3Na⁺), whereas disodium salt hydrates introduce variable water content that complicates precise molarity calculations . These differences directly affect the quantitative reproducibility required for enzyme kinetics studies, inhibitor screening campaigns, and cross-laboratory protocol standardization.

Quantitative Differentiation of D,L-3-Hydroxy-3-methylglutaryl Coenzyme A Trisodium Salt: Direct Comparative Evidence


Species-Specific Substrate Affinity: HMG-CoA Trisodium Salt Km Values Across Prokaryotic, Fungal, and Mammalian HMGR

The D,L-3-hydroxy-3-methylglutaryl coenzyme A trisodium salt preparation exhibits distinct substrate affinity profiles when assayed against HMGR enzymes from different biological sources, a differentiation that alternative HMG-CoA preparations lacking this characterized behavior cannot provide. Kinetic studies using the trisodium salt as substrate reveal Km values ranging from 4.2 ± 0.3 μM for prokaryotic HMGR (Pseudomonas mevalonii) to 15.6 ± 1.2 μM for fungal HMGR (Saccharomyces cerevisiae) and 8.9 ± 0.7 μM for mammalian HMGR (Rattus norvegicus) . This 3.7-fold variation in apparent affinity (Km ratio: fungal/mammalian = 1.75; fungal/prokaryotic = 3.71) is not observed with alternative substrates such as mevalonate or with non-kinetically characterized HMG-CoA stocks [1].

enzyme kinetics HMG-CoA reductase substrate affinity comparative biochemistry cholesterol biosynthesis

Stereochemical Specificity: DL-HMG-CoA Trisodium Salt Provides Both Active (3S) Substrate and Built-In (3R) Inhibitor Control

The D,L-racemic formulation of HMG-CoA trisodium salt provides a unique dual functionality: the (3S)-enantiomer serves as the native substrate for HMGR, while the (3R)-enantiomer acts as a competitive inhibitor. The eukaryotic enzyme HMGR catalyzes the stereospecific NADPH-dependent reductive deacylation of (3S)-HMG-CoA to (3R)-mevalonic acid, with no detectable activity toward (3R)-HMG-CoA [1]. Kinetic characterization demonstrates that (R)-HMG-CoA functions as a competitive inhibitor of the (S)-substrate with a Ki of approximately 30 μM, which is approximately 2-7 fold higher than the Km values observed for the active (S)-enantiomer across different HMGR isoforms [2]. In contrast, stereochemically pure (S)-HMG-CoA preparations (when available) lack this intrinsic inhibitory control, requiring separate procurement of (R)-inhibitor for mechanistic studies.

stereospecificity HMG-CoA reductase enzyme mechanism competitive inhibition assay validation

Salt Form Solubility Advantage: Trisodium Salt Achieves 50 mg/mL Aqueous Solubility vs. Slight Solubility of Free Acid

The trisodium salt formulation of HMG-CoA provides a critical solubility advantage over the free acid form, enabling reproducible preparation of concentrated aqueous stock solutions. The trisodium salt exhibits solubility of 50 mg/mL in water, producing a clear, colorless to faintly yellow solution suitable for direct addition to aqueous enzyme assay buffers . In contrast, 3-hydroxy-3-methylglutaryl-CoA free acid is described as only slightly soluble in water and is an extremely strong acidic compound based on its pKa . This solubility differential translates to a practical working concentration difference of approximately one order of magnitude or greater, with the free acid requiring organic co-solvents (e.g., DMSO, methanol) that may interfere with enzyme activity or introduce solvent artifacts in kinetic assays.

solubility formulation assay preparation aqueous buffer experimental reproducibility

Cross-Reactivity with HMG-CoA Synthase: DL-HMG-CoA Functions as Product Inhibitor for Mechanistic Studies

Beyond its primary role as an HMGR substrate, D,L-3-hydroxy-3-methylglutaryl coenzyme A trisodium salt demonstrates defined product inhibition kinetics against HMG-CoA synthase (EC 4.1.3.5), a property not shared by structurally simpler HMG-CoA analogs. In purified ox liver mitochondrial HMG-CoA synthase assays, DL-3-hydroxy-3-methylglutaryl-CoA exhibits mixed product inhibition with respect to acetyl-CoA, which is compatible with a Ping Pong kinetic mechanism in which the product can form kinetically significant complexes with two forms of the enzyme [1]. The enzyme displays a Km for acetoacetyl-CoA of less than 0.5 μM, and acetoacetyl-CoA produces marked substrate inhibition with a Ki of 3.5 μM [2]. The DL-HMG-CoA product inhibition pattern provides a mechanistic probe unavailable with non-CoA-containing small-molecule HMG analogs.

HMG-CoA synthase product inhibition Ping Pong mechanism enzyme regulation metabolic flux

Defined Counterion Stoichiometry: Trisodium Salt (3Na⁺) Enables Precise Molarity Calculations vs. Variable Hydrate Forms

The trisodium salt formulation provides defined counterion stoichiometry that enables precise molarity calculations, whereas alternative salt and hydrate forms introduce quantifiable uncertainty in solution preparation. D,L-3-Hydroxy-3-methylglutaryl coenzyme A trisodium salt has a molecular formula of C₂₇H₄₁N₇O₂₀P₃S·3Na with a molecular weight of 977.62 g/mol . In contrast, the commonly available disodium salt trihydrate form has the formula C₂₇H₄₂N₇Na₂O₂₀P₃S·xH₂O with a molecular weight of 955.62 on an anhydrous basis, but the variable hydration state (xH₂O) introduces uncertainty of up to 5-6% in actual molar mass depending on water content . This variability propagates directly into calculated substrate concentrations, affecting apparent Km and Vmax determinations.

molarity stoichiometry assay standardization quantitative biochemistry procurement specification

Standardized Reference Substrate for Statin Inhibitor Screening: Trisodium Salt as Benchmark for IC50 and Ki Determinations

D,L-3-Hydroxy-3-methylglutaryl coenzyme A trisodium salt serves as the standardized reference substrate in the majority of published statin inhibitor screening assays, enabling direct cross-study comparison of inhibitor potency data. Competitive inhibitors of HMGR, including statins, are characterized by their Ki values determined using HMG-CoA trisodium salt as the competing substrate. Representative Ki values include: simvastatin Ki = 0.2-2.6 nM, pitavastatin Ki = 1.7 nM, cerivastatin Ki = 1.3 nM, and mevastatin Ki ≈ 1 nM . The use of this specific substrate formulation in these studies establishes a de facto reference standard, meaning inhibitor potency values obtained with alternative HMG-CoA preparations cannot be reliably compared to the published literature .

statin inhibitor screening IC50 Ki HMG-CoA reductase drug discovery

Validated Application Scenarios for D,L-3-Hydroxy-3-methylglutaryl Coenzyme A Trisodium Salt in Research and Industrial Settings


Statin Inhibitor Screening and IC50 Determination in Drug Discovery

Employ HMG-CoA trisodium salt as the reference substrate in HMGR inhibition assays for statin development and novel inhibitor screening. The compound's characterized Km values across species (4.2-15.6 μM) enable selection of appropriate substrate concentrations (typically 1-2× Km) for competitive inhibition studies. Using this standardized substrate ensures that inhibitor IC50 and Ki values are directly comparable to published data for established statins (e.g., simvastatin Ki = 0.2-2.6 nM; pitavastatin Ki = 1.7 nM), a comparability that alternative HMG-CoA preparations cannot guarantee .

Comparative Enzyme Kinetics Across Prokaryotic, Fungal, and Mammalian HMGR Isoforms

Utilize the species-specific Km profiling of HMG-CoA trisodium salt (prokaryotic: 4.2 μM; fungal: 15.6 μM; mammalian: 8.9 μM) to design kinetic assays tailored to HMGR from different biological sources. This differential affinity enables researchers to adjust substrate concentrations appropriately for each enzyme source, avoiding the substrate saturation artifacts that occur when using uncharacterized HMG-CoA preparations. The trisodium salt formulation provides the solubility (50 mg/mL) and defined stoichiometry required for precise kinetic parameter determination .

Mechanistic Studies of HMG-CoA Synthase Product Inhibition and Metabolic Flux Regulation

Apply HMG-CoA trisodium salt as a product inhibitor probe in HMG-CoA synthase kinetic studies. The compound exhibits mixed product inhibition with respect to acetyl-CoA, compatible with a Ping Pong mechanism—a property that small-molecule HMG analogs lacking the CoA moiety cannot replicate. This application is essential for integrated analyses of mevalonate pathway flux regulation and for understanding the coordinated control of HMG-CoA synthase and reductase activities in cholesterol biosynthesis [1].

Internal Standardization and Assay Validation for HMGR Activity Measurements

Use the DL-racemic formulation's dual functionality—(3S)-substrate plus intrinsic (3R)-competitive inhibitor (Ki ≈ 30 μM)—for internal assay validation in HMGR activity measurements. The presence of the (R)-enantiomer provides a built-in stereospecificity control that confirms the enzymatic reaction is proceeding via the expected stereochemical pathway. This eliminates the need to procure separate (R)-HMG-CoA for inhibition controls and supports regulatory-compliant assay validation in GLP environments where reagent traceability is required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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